molecular formula C9H13BrClN3 B1372821 1-(5-Bromopyridin-2-yl)piperazine hydrochloride CAS No. 1187386-40-8

1-(5-Bromopyridin-2-yl)piperazine hydrochloride

Cat. No.: B1372821
CAS No.: 1187386-40-8
M. Wt: 278.58 g/mol
InChI Key: ZFURLGADYYNVRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromopyridin-2-yl)piperazine hydrochloride is a chemical compound with the molecular formula C9H13BrClN3 and a molecular weight of 278.577 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. It is often used as an intermediate in the synthesis of more complex molecules and has been studied for its potential biological activities.

Preparation Methods

The synthesis of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride typically involves the reaction of 5-bromopyridine with piperazine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the high purity of the final product.

Chemical Reactions Analysis

1-(5-Bromopyridin-2-yl)piperazine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Bromopyridin-2-yl)piperazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research has explored its potential as a lead compound for the development of new pharmaceuticals, particularly in the areas of neurology and oncology.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(5-Bromopyridin-2-yl)piperazine hydrochloride can be compared with other similar compounds, such as:

These compounds share some chemical properties and reactivity but differ in their specific applications and biological activities. The presence of the piperazine ring and the hydrochloride salt form in this compound makes it unique and suitable for specific research applications.

Properties

IUPAC Name

1-(5-bromopyridin-2-yl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3.ClH/c10-8-1-2-9(12-7-8)13-5-3-11-4-6-13;/h1-2,7,11H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFURLGADYYNVRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675407
Record name 1-(5-Bromopyridin-2-yl)piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187386-40-8
Record name Piperazine, 1-(5-bromo-2-pyridinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187386-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Bromopyridin-2-yl)piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromopyridin-2-yl)piperazine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(5-Bromopyridin-2-yl)piperazine hydrochloride
Reactant of Route 3
1-(5-Bromopyridin-2-yl)piperazine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(5-Bromopyridin-2-yl)piperazine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(5-Bromopyridin-2-yl)piperazine hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(5-Bromopyridin-2-yl)piperazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.